molecular formula C12H17NO2S B1423042 3-[(Oxane-4-sulfinyl)methyl]aniline CAS No. 1311315-13-5

3-[(Oxane-4-sulfinyl)methyl]aniline

Cat. No. B1423042
M. Wt: 239.34 g/mol
InChI Key: SKIPQLSRHCAKAS-UHFFFAOYSA-N
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Description

3-[(Oxane-4-sulfinyl)methyl]aniline, also known as 3-OSMA, is a chemical compound that has a broad range of applications in the field of scientific research. This compound is a derivative of aniline, and it is used in various types of experiments, such as in the synthesis of certain compounds, in the study of biochemical and physiological effects, and in the development of new drugs.

Scientific Research Applications

Chemical Synthesis

3-[(Oxane-4-sulfinyl)methyl]aniline and related compounds have been utilized in various chemical syntheses. For example, Liu, Zheng, and Wu (2017) developed a method for facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones by inserting sulfur dioxide starting from anilines (Liu, Zheng, & Wu, 2017). Zolfigol et al. (2012) described the use of an ionic liquid as a reagent for the nitration of aromatic compounds, including aniline derivatives (Zolfigol et al., 2012).

Polymerization and Material Science

In material science, aniline derivatives like 3-[(Oxane-4-sulfinyl)methyl]aniline have been used in the synthesis of polymers and copolymers. Prévost, Petit, and Pla (1999) conducted studies on the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines, leading to water-soluble and self-doped polyaniline derivatives (Prévost, Petit, & Pla, 1999). Additionally, Moujahid, Dubois, Besse, and Leroux (2005) explored the incorporation of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides (Moujahid, Dubois, Besse, & Leroux, 2005).

Analytical Chemistry and Mass Spectrometry

Aniline derivatives have applications in analytical chemistry, particularly in mass spectrometry. Onuska, Comba, and Harrison (1976) determined the electron impact and chemical ionization mass spectra of various sulfur-containing aniline derivatives (Onuska, Comba, & Harrison, 1976).

Environmental Science and Microbiology

In environmental science and microbiology, derivatives of aniline play a role in studies related to pollution and microbial degradation. Liu et al. (2002) isolated a Delftia sp. strain capable of using aniline as a carbon, nitrogen, and energy source, which could have implications for wastewater treatment (Liu et al., 2002).

properties

IUPAC Name

3-(oxan-4-ylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-11-3-1-2-10(8-11)9-16(14)12-4-6-15-7-5-12/h1-3,8,12H,4-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIPQLSRHCAKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Oxane-4-sulfinyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.